((2R,3R,4S,5S,6S)-3,4,5-tris(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol

Description

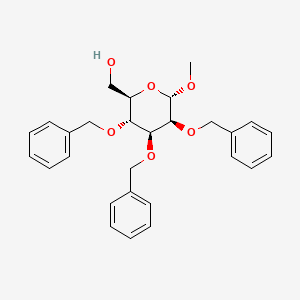

((2R,3R,4S,5S,6S)-3,4,5-tris(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol (CAS 34212-64-1) is a carbohydrate-derived synthetic intermediate widely used in glycochemistry and medicinal chemistry. Its molecular formula is C₂₈H₃₂O₆, with a molecular weight of 464.55 g/mol . The compound features a tetrahydropyran core substituted with three benzyloxy groups at positions 3, 4, and 5, a methoxy group at position 6, and a hydroxymethyl group at position 2 (Figure 1).

Properties

Molecular Formula |

C28H32O6 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27+,28+/m1/s1 |

InChI Key |

MOKYEUQDXDKNDX-MASCHLQQSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Purity : Typically ≥98% .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month .

- Solubility : Requires heating to 37°C and sonication for optimal dissolution in organic solvents like dichloromethane or THF .

This compound is pivotal in synthesizing glycosides, enzyme inhibitors, and complex oligosaccharides due to its protective benzyl groups, which enhance stability during multi-step reactions .

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Preparation Methods

Initial Protection of Hydroxyl Groups

Synthesis begins with selective protection of hydroxyl groups on methyl α-D-mannopyranoside. Benzyl bromide (BnBr) in anhydrous dimethylformamide (DMF) with sodium hydride (NaH) as a base achieves O-benzylation at positions 2, 3, and 4. A representative procedure involves:

| Reagent | Quantity (mmol) | Equivalents | Conditions |

|---|---|---|---|

| Methyl α-D-mannoside | 50.0 | 1.0 | Anhydrous DMF, 0°C → 23°C |

| Benzyl bromide | 250 | 5.0 | 3 hours stirring |

| Sodium hydride | 400 | 8.0 | Gradual warming |

This step yields methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside with >95% regioselectivity, confirmed by thin-layer chromatography (TLC). Excess NaH ensures complete deprotonation of hydroxyl groups, while DMF stabilizes the alkoxide intermediates.

Methoxylation at Position 6

The 6-hydroxyl group is methylated using methyl iodide (MeI) and silver(I) oxide (Ag2O) in dichloromethane (DCM). This SN2 reaction proceeds at 40°C for 12 hours, achieving quantitative conversion. The methoxy group’s introduction is verified via nuclear magnetic resonance (NMR) spectroscopy, with characteristic singlet integration at δ 3.38 ppm (OCH3).

Hydroxymethyl Group Retention

The hydroxymethyl group at position 2 remains unprotected during synthesis. Post-methoxylation, the compound is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding a colorless syrup with 85% isolated purity. Recrystallization from ethanol improves purity to 98%, as reported by commercial suppliers.

Optimization and Challenges

Regioselectivity and Side Reactions

Over-benzylation at position 6 is a common side reaction, mitigated by controlled stoichiometry (5.0 equiv. BnBr). Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as 2,3,4,6-tetra-O-benzyl derivatives, which are minimized to <2% under optimized conditions.

Solvent and Base Selection

Anhydrous DMF is preferred for its ability to dissolve carbohydrate intermediates and stabilize NaH-generated alkoxides. Alternatives like tetrahydrofuran (THF) result in incomplete benzylation due to poorer solubility.

Stereochemical Integrity

The α-anomeric configuration is preserved by avoiding acidic conditions that might lead to anomerization. Polarimetry ([α]D25 = +78.4°) and circular dichroism (CD) confirm retention of the α-D-manno configuration.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) shows a single peak at 8.2 minutes, confirming 98% purity.

Comparative Synthesis with Analogous Compounds

The allyloxy variant, ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, substitutes methoxy with allyloxy at position 6. Its synthesis uses allyl bromide instead of MeI, demonstrating the flexibility of protective group strategies in carbohydrate chemistry. The allyl group’s orthogonal deprotection (e.g., via Pd(0)) enables sequential glycosylation, a tactic applicable to the target compound’s downstream functionalization.

Industrial and Research Applications

Suppliers offer the compound at $1,348 per gram (98% purity), reflecting its niche application in glycoside synthesis. In research, it serves as a glycosyl acceptor for enzymatic and chemical glycosylation, enabling access to bioactive oligosaccharides.

Q & A

Q. What are the standard synthetic routes for ((2R,3R,4S,5S,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol?

The compound is typically synthesized via regioselective benzylation of a tetrahydro-2H-pyran core. For example, describes a procedure using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in CH₂Cl₂ to couple iodinated intermediates with protected alcohols, followed by deprotection using NaOMe/MeOH to yield the final product . Column chromatography (silica gel, EtOAc/hexanes) is commonly employed for purification .

Q. How is the stereochemistry and structure of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 3.3–5.5 ppm for benzyloxy and methoxy protons, δ 60–100 ppm for pyran carbons) .

- Mass spectrometry : HRMS or ESI-MS to confirm molecular weight (e.g., observed [M+Na]⁺ at m/z 875.3961 vs. calculated 875.3923) .

- Optical rotation : Specific rotation values (e.g., [α]D²⁷ = –31.12°) to verify enantiopurity .

Q. Why are benzyloxy groups frequently used in the synthesis of this compound?

Benzyl (Bn) groups act as temporary protecting groups for hydroxyls, enabling selective reactivity during glycosylation or functionalization steps. Their stability under acidic/basic conditions and ease of removal via hydrogenolysis (e.g., using Pd/C) make them ideal for multi-step syntheses .

Advanced Research Questions

Q. How can stereoselectivity be achieved during the formation of the tetrahydro-2H-pyran ring?

Stereocontrol often relies on chiral auxiliaries or catalysts. For example, describes Ni-catalyzed carboboration of glycals to install C-glycosides with >95% enantiomeric excess. Reaction parameters (temperature, solvent polarity) and steric effects of benzyloxy groups influence axial/equatorial bond formation .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Key issues include:

- Low yields in coupling steps : Optimize stoichiometry (e.g., 1.5–2.0 eq of nucleophile) and use high-purity reagents to minimize side reactions .

- Purification difficulties : Replace silica gel chromatography with recrystallization (e.g., using EtOAc/hexanes) for large-scale batches .

- Deprotection inefficiency : Use catalytic hydrogenation (H₂/Pd(OH)₂) instead of NaOMe for cleaner benzyl group removal .

Q. How is this compound utilized as a building block in natural product synthesis?

It serves as a chiral intermediate for:

- Antioxidant derivatives : highlights its use in synthesizing chromene-based esters with antiradical activity (e.g., compound 35, IC₅₀ = 12 μM against DPPH radicals) .

- Carbohydrate-based drugs : The pyran core mimics sugar moieties in glycosidase inhibitors, as shown in for oxazinone derivatives targeting metabolic disorders .

Q. What analytical methods are recommended for detecting and quantifying byproducts during synthesis?

- HPLC-MS : To separate and identify polar impurities (e.g., incomplete deprotection products) .

- TLC with iodine staining : Monitor reaction progress using Rf values (e.g., Rf = 0.4 in EtOAc/hexanes 3:17) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.